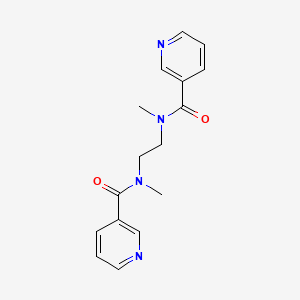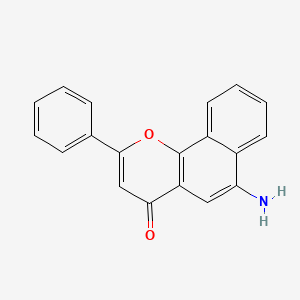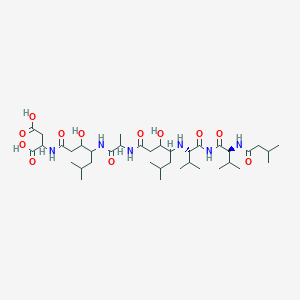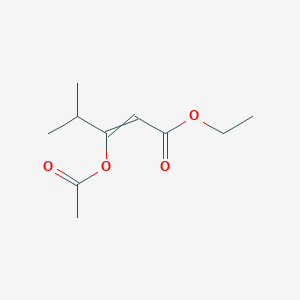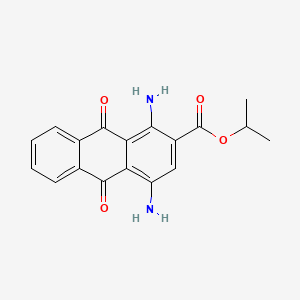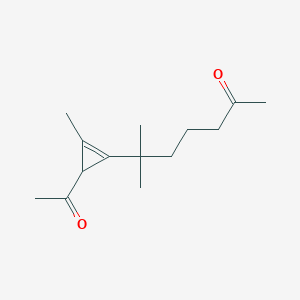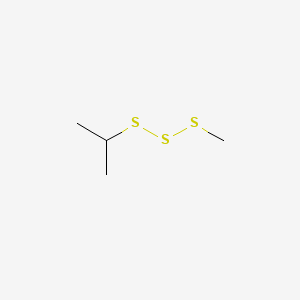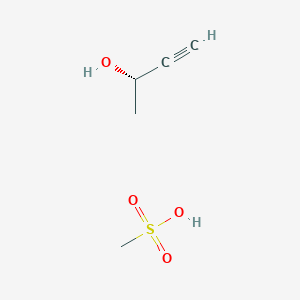
Methanesulfonic acid--(2S)-but-3-yn-2-ol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonic acid–(2S)-but-3-yn-2-ol (1/1) is a compound that combines methanesulfonic acid and (2S)-but-3-yn-2-ol in a 1:1 ratio. Methanesulfonic acid is a strong organic acid with the formula CH₄O₃S, known for its role in various chemical reactions and industrial applications. (2S)-but-3-yn-2-ol is an alcohol with a triple bond, adding unique reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid–(2S)-but-3-yn-2-ol typically involves the reaction of methanesulfonic acid with (2S)-but-3-yn-2-ol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of methanesulfonic acid–(2S)-but-3-yn-2-ol may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonic acid–(2S)-but-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group in (2S)-but-3-yn-2-ol can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The triple bond in (2S)-but-3-yn-2-ol can be reduced to form alkenes or alkanes.
Substitution: The methanesulfonic acid group can participate in nucleophilic substitution reactions, replacing the sulfonic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often used for the reduction of triple bonds.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methanesulfonic acid–(2S)-but-3-yn-2-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methanesulfonic acid–(2S)-but-3-yn-2-ol involves its interaction with molecular targets through its functional groups. The methanesulfonic acid group can act as a strong acid, donating protons and facilitating various chemical reactions. The (2S)-but-3-yn-2-ol component can participate in reactions involving its alcohol and triple bond functionalities, leading to diverse chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonic acid: A strong organic acid with similar acidic properties.
(2S)-but-3-yn-2-ol: An alcohol with a triple bond, similar in structure but without the methanesulfonic acid component.
Uniqueness
Methanesulfonic acid–(2S)-but-3-yn-2-ol is unique due to the combination of a strong acid and an alcohol with a triple bond, providing a versatile compound with diverse reactivity and applications.
Eigenschaften
CAS-Nummer |
73647-37-7 |
|---|---|
Molekularformel |
C5H10O4S |
Molekulargewicht |
166.20 g/mol |
IUPAC-Name |
(2S)-but-3-yn-2-ol;methanesulfonic acid |
InChI |
InChI=1S/C4H6O.CH4O3S/c1-3-4(2)5;1-5(2,3)4/h1,4-5H,2H3;1H3,(H,2,3,4)/t4-;/m0./s1 |
InChI-Schlüssel |
JJWWLCYTKAXPMA-WCCKRBBISA-N |
Isomerische SMILES |
C[C@@H](C#C)O.CS(=O)(=O)O |
Kanonische SMILES |
CC(C#C)O.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[N-(Chlorocarbonyl)glycyl]-1,2-phenylene diacetate](/img/structure/B14465039.png)
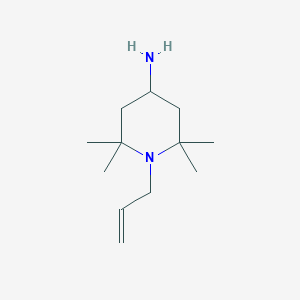
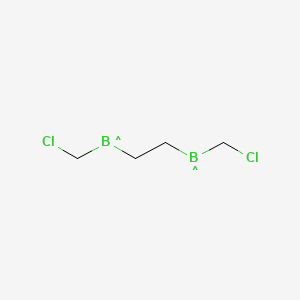
![Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(oxiran-2-ylmethyl)azanium;methyl prop-2-enoate;chloride](/img/structure/B14465053.png)
